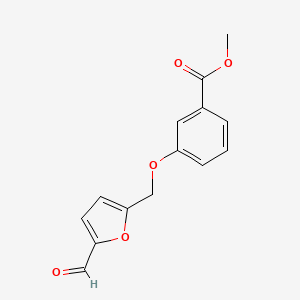
Methyl3-((5-formylfuran-2-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate is an organic compound with the molecular formula C13H10O4 It is characterized by the presence of a benzoate ester linked to a furan ring, which is further substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 5-formyl-2-furylmethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and furan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The furan ring and benzoate ester contribute to the compound’s overall reactivity and stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-formyl-2-furyl)benzoate: Similar structure but lacks the methoxy group.
Methyl 3-(5-hydroxyfuran-2-yl)methoxy)benzoate: Contains a hydroxyl group instead of a formyl group.
Methyl 3-(5-methylfuran-2-yl)methoxy)benzoate: Contains a methyl group instead of a formyl group.
Uniqueness
Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate is unique due to the presence of both a formyl group and a furan ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 3-[(5-formylfuran-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)10-3-2-4-11(7-10)18-9-13-6-5-12(8-15)19-13/h2-8H,9H2,1H3 |
InChI Key |
AGCOWGKHLGSBTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















